Cas no 2229155-94-4 (2-fluoro-2-(1,3-oxazol-5-yl)ethan-1-amine)

2-フルオロ-2-(1,3-オキサゾール-5-イル)エタン-1-アミンは、フッ素原子とオキサゾール環を有するユニークな構造を持つ有機化合物です。この化合物は、医薬品中間体や生化学研究における重要なビルディングブロックとしての潜在性を有しています。フッ素の導入により代謝安定性が向上し、オキサゾール環はπ電子系として分子間相互作用に寄与します。特に、中枢神経系標的化合物の開発や創薬研究において、その特異的な物性が注目されています。高い純度と安定性を備えており、精密有機合成における多様な変換反応への適用が可能です。

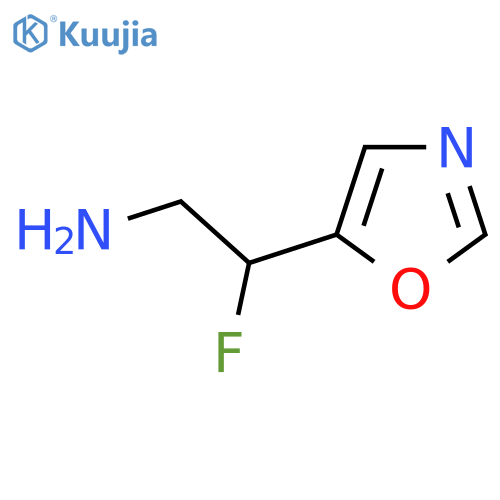

2229155-94-4 structure

商品名:2-fluoro-2-(1,3-oxazol-5-yl)ethan-1-amine

2-fluoro-2-(1,3-oxazol-5-yl)ethan-1-amine 化学的及び物理的性質

名前と識別子

-

- 2-fluoro-2-(1,3-oxazol-5-yl)ethan-1-amine

- EN300-1776868

- 2229155-94-4

-

- インチ: 1S/C5H7FN2O/c6-4(1-7)5-2-8-3-9-5/h2-4H,1,7H2

- InChIKey: MBUYCSUXRHBFEL-UHFFFAOYSA-N

- ほほえんだ: FC(C1=CN=CO1)CN

計算された属性

- せいみつぶんしりょう: 130.05424101g/mol

- どういたいしつりょう: 130.05424101g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 9

- 回転可能化学結合数: 2

- 複雑さ: 91

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.4

- トポロジー分子極性表面積: 52Ų

2-fluoro-2-(1,3-oxazol-5-yl)ethan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1776868-0.25g |

2-fluoro-2-(1,3-oxazol-5-yl)ethan-1-amine |

2229155-94-4 | 0.25g |

$1420.0 | 2023-09-20 | ||

| Enamine | EN300-1776868-0.1g |

2-fluoro-2-(1,3-oxazol-5-yl)ethan-1-amine |

2229155-94-4 | 0.1g |

$1357.0 | 2023-09-20 | ||

| Enamine | EN300-1776868-10.0g |

2-fluoro-2-(1,3-oxazol-5-yl)ethan-1-amine |

2229155-94-4 | 10g |

$6635.0 | 2023-05-27 | ||

| Enamine | EN300-1776868-2.5g |

2-fluoro-2-(1,3-oxazol-5-yl)ethan-1-amine |

2229155-94-4 | 2.5g |

$3025.0 | 2023-09-20 | ||

| Enamine | EN300-1776868-1g |

2-fluoro-2-(1,3-oxazol-5-yl)ethan-1-amine |

2229155-94-4 | 1g |

$1543.0 | 2023-09-20 | ||

| Enamine | EN300-1776868-0.5g |

2-fluoro-2-(1,3-oxazol-5-yl)ethan-1-amine |

2229155-94-4 | 0.5g |

$1482.0 | 2023-09-20 | ||

| Enamine | EN300-1776868-10g |

2-fluoro-2-(1,3-oxazol-5-yl)ethan-1-amine |

2229155-94-4 | 10g |

$6635.0 | 2023-09-20 | ||

| Enamine | EN300-1776868-5g |

2-fluoro-2-(1,3-oxazol-5-yl)ethan-1-amine |

2229155-94-4 | 5g |

$4475.0 | 2023-09-20 | ||

| Enamine | EN300-1776868-5.0g |

2-fluoro-2-(1,3-oxazol-5-yl)ethan-1-amine |

2229155-94-4 | 5g |

$4475.0 | 2023-05-27 | ||

| Enamine | EN300-1776868-0.05g |

2-fluoro-2-(1,3-oxazol-5-yl)ethan-1-amine |

2229155-94-4 | 0.05g |

$1296.0 | 2023-09-20 |

2-fluoro-2-(1,3-oxazol-5-yl)ethan-1-amine 関連文献

-

2. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

-

Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

2229155-94-4 (2-fluoro-2-(1,3-oxazol-5-yl)ethan-1-amine) 関連製品

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量